molecular formula C12H13Cl2N3 B1419527 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 87628-52-2

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B1419527
CAS RN: 87628-52-2
M. Wt: 270.15 g/mol
InChI Key: DHNXYOPPZRYBMB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring.


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazolopyridines can be synthesized through various methods. One such method involves the iodine-mediated electrophilic cyclization of intermediate azidomethyl pyrazoles to form iodo-diphenyl-pyrazolopyridines, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

A study explored the molecular conformations and hydrogen bonding in compounds closely related to 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. These compounds exhibited various hydrogen bonding patterns, contributing to understanding molecular interactions in similar structures (Sagar et al., 2017).

Structural, Optical, and Junction Characteristics

Research on pyridine derivatives, including those similar to the compound , revealed insights into their thermal, structural, and optical characteristics. This study is significant for understanding the material properties of these compounds (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

Pyrazolopyridine derivatives have been studied for their potential as corrosion inhibitors. Such research is vital for industrial applications where corrosion prevention is crucial (Dandia, Gupta, Singh, & Quraishi, 2013).

Synthesis and Antiproliferative Activity

A study on the synthesis of tetrasubstituted pyrazolo[4,3-c]pyridines, related to the compound of interest, highlighted their antiproliferative activity against various cancer cell lines. This research is essential for developing new anticancer drugs (Razmienė et al., 2021).

Corrosion Inhibition Effect on Copper

Aryl pyrazolo pyridines, similar to the compound , were studied for their corrosion inhibition effect on copper. This study is crucial for protecting copper materials in corrosive environments (Sudheer & Quraishi, 2015).

Future Directions

The future directions for research on this compound would likely depend on its specific biological activities. Pyrazolopyridines are a class of compounds with a wide range of biological activities, and there is ongoing research into their potential applications in areas such as drug discovery .

properties

IUPAC Name

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNXYOPPZRYBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669842
Record name 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

CAS RN

87628-52-2
Record name 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
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3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 3
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 4
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 5
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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